ethyl 3-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzoate
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Overview
Description
Ethyl 3-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzoate is a complex organic compound that features a unique structure combining a thiazole ring, a pyrrole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzoate typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting with 4-methoxyphenyl isothiocyanate and an appropriate α-haloketone to form the thiazole ring.
Pyrrole Ring Synthesis: The thiazole intermediate is then reacted with an α,β-unsaturated carbonyl compound to form the pyrrole ring.
Benzoate Ester Formation: The final step involves esterification with ethyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the thiazole ring.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, ethyl 3-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzoate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which ethyl 3-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For example, its antimicrobial activity may result from inhibition of bacterial cell wall synthesis, while its anticancer effects could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
- Ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzoate
Uniqueness
Ethyl 3-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzoate is unique due to its combination of a thiazole ring and a pyrrole ring within the same molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H21N3O4S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl 3-[3-hydroxy-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C23H21N3O4S/c1-3-30-23(28)15-5-4-6-16(11-15)26-12-19(27)20(21(26)24)22-25-18(13-31-22)14-7-9-17(29-2)10-8-14/h4-11,13,24,27H,3,12H2,1-2H3 |
InChI Key |
BZCDSVDAJOUJRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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